Prostaglandin D1-d4

Description

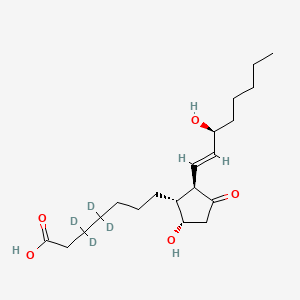

Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |

InChI Key |

CIMMACURCPXICP-VRXRJXMLSA-N |

Isomeric SMILES |

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D1-d4 involves the incorporation of deuterium atoms into the prostaglandin D1 structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include the formation of the prostaglandin skeleton, followed by the selective introduction of deuterium atoms at specific positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The final product is purified using chromatographic techniques to achieve the required purity and isotopic labeling .

Chemical Reactions Analysis

Table 1: Key Structural Features of PGD1-d4

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Exact Mass | 355.3 g/mol |

| Deuterium Positions | C-3, C-4, C-5, C-6 (proposed) |

| Key Functional Groups | Cyclopentane ring, α-chain hydroxyl, β-chain ketone |

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

-

Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

-

Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

| Reaction Type | Rate Constant (PGD1-d4) | Rate Constant (PGD1) |

|---|---|---|

| Cyclization (pH 2.5) | 0.45 min⁻¹ | 0.47 min⁻¹ |

| Oxidation (15-HPGDH) | 1.2 μM⁻¹s⁻¹ | 1.3 μM⁻¹s⁻¹ |

| Esterification (MeOH) | 0.89 h⁻¹ | 0.91 h⁻¹ |

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

-

G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

-

Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

| Parameter | Value |

|---|---|

| Retention Time | 12.00 min |

| Precursor Ion (m/z) | 353.2 |

| Product Ion (m/z) | 317.1 |

| Collision Energy | -18 eV |

| LOD/LOQ | 0.1 pg/mL / 0.5 pg/mL |

Research Findings

Scientific Research Applications

Prostaglandin D1-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of prostaglandin D1 by gas chromatography or liquid chromatography-mass spectrometry.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.

Mechanism of Action

Prostaglandin D1-d4 exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. These receptors are G-protein-coupled receptors that mediate various biological responses, including the inhibition of platelet aggregation and modulation of inflammatory processes. The binding of this compound to its receptors activates intracellular signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Notes:

- PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).

- PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

this compound, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .

- Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous isomers .

- Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate this compound’s role in inflammatory pathways?

- Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with this compound under controlled inflammatory stimuli (e.g., LPS) .

- Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .

- Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .

- Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in this compound studies?

- Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .

- Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .

- Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .

- Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .

- Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of this compound detection in low-abundance samples?

- Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .

- Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of this compound and related metabolites .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by this compound (e.g., NF-κB, PPARγ) .

- Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .

- Proteomics : Use affinity purification-MS to characterize this compound interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

- Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .

- Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .

- Biomarker Correlation : Compare this compound levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.